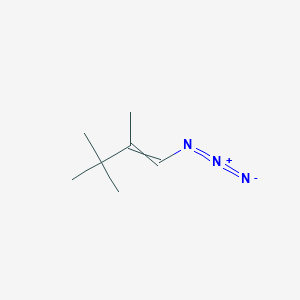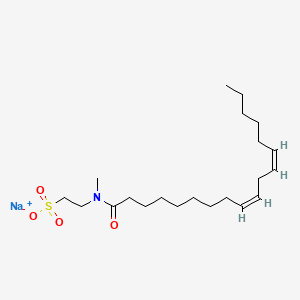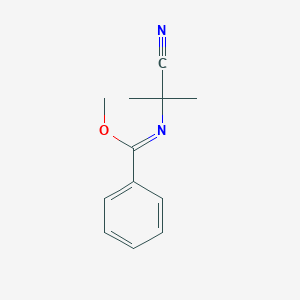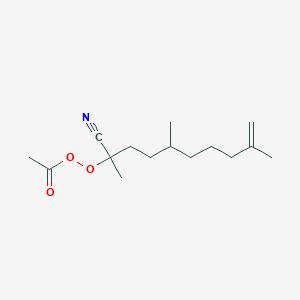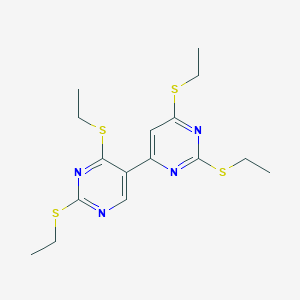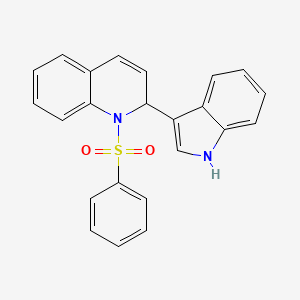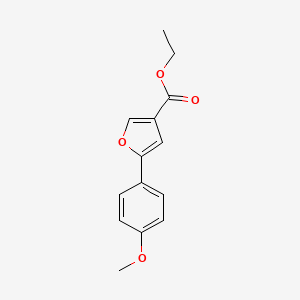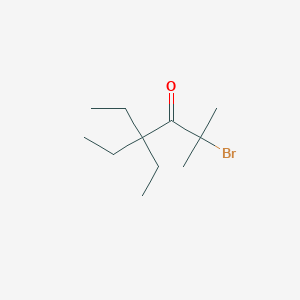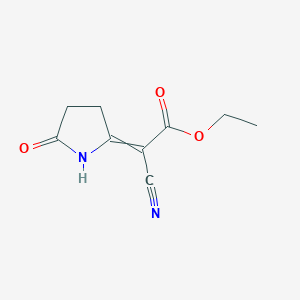![molecular formula C11H9Cl2NO2 B14513380 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene CAS No. 62666-43-7](/img/structure/B14513380.png)
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene is an organic compound characterized by the presence of a dichlorocyclopropyl group attached to an ethenyl chain, which is further connected to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene typically involves the following steps:
Formation of the Dichlorocyclopropyl Group: The dichlorocyclopropyl group can be synthesized through the dichlorocarbenation of an appropriate alkene.
Attachment to the Ethenyl Chain: The dichlorocyclopropyl group is then attached to an ethenyl chain through a coupling reaction.
Introduction of the Nitrobenzene Ring: The final step involves the nitration of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and reaction parameters is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂/Pd, NaBH₄, acidic or basic conditions.
Substitution: Halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions .
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties .
Medicine: Investigated for its potential use in drug development and as a pharmacological tool .
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-methoxybenzene: Similar structure with a methoxy group instead of a nitro group .
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-chlorobenzene: Similar structure with a chloro group instead of a nitro group .
Uniqueness
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
62666-43-7 |
|---|---|
Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-[2-(2,2-dichlorocyclopropyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C11H9Cl2NO2/c12-11(13)7-9(11)4-1-8-2-5-10(6-3-8)14(15)16/h1-6,9H,7H2 |
InChI Key |
ZSBRXPWQKUIHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
